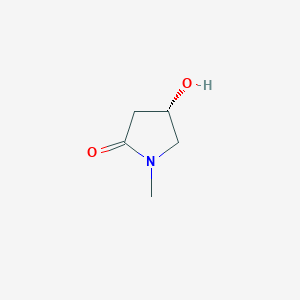

(4S)-4-hydroxy-1-methylpyrrolidin-2-one

Description

Structure

3D Structure

Properties

IUPAC Name |

(4S)-4-hydroxy-1-methylpyrrolidin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO2/c1-6-3-4(7)2-5(6)8/h4,7H,2-3H2,1H3/t4-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRVPVSMWSPGZSV-BYPYZUCNSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CC(CC1=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C[C@H](CC1=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

115.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

141629-21-2 | |

| Record name | (4S)-4-hydroxy-1-methylpyrrolidin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemoenzymatic Approaches for 4s 4 Hydroxy 1 Methylpyrrolidin 2 One

Established Synthetic Routes to (4S)-4-hydroxy-1-methylpyrrolidin-2-one and its Stereoisomers

Strategies from Chiral Pool Precursors

The "chiral pool" refers to the collection of abundant, inexpensive, and enantiomerically pure natural products that serve as versatile starting materials for asymmetric synthesis. nih.gov The synthesis of this compound and its analogues frequently leverages precursors from this pool, primarily amino acids and hydroxy acids, to install the required stereochemistry.

Prominent examples of chiral pool precursors used in the synthesis of hydroxylated pyrrolidinones include L-malic acid, trans-4-hydroxy-L-proline, and other amino acids. researchgate.netresearchgate.netuh.edu For instance, the synthesis of the related (-)-(S)-4-hydroxy-2-pyrrolidinone has been successfully achieved starting from L-malic acid. researchgate.net Similarly, naturally occurring trans-4-hydroxy-L-proline can be used as a precursor, though this may require subsequent inversion of stereocenters to achieve the target configuration. researchgate.net Carbohydrate-derived molecules, such as 2,3-O-iso-propylidene-D-erythronolactol, also serve as effective starting points for constructing chiral pyrrolidines. mdpi.com The strategy involves utilizing the inherent chirality of these starting materials to guide the formation of the target molecule, bypassing the need for an external chiral auxiliary.

| Precursor | Class | Typical Application |

|---|---|---|

| L-Malic Acid | Hydroxy Acid | Source for (S)-4-hydroxypyrrolidin-2-one backbone. researchgate.net |

| trans-4-Hydroxy-L-proline | Amino Acid | Provides a pre-formed, hydroxylated pyrrolidine (B122466) ring. researchgate.netnih.gov |

| L-Glutamic Acid / GABA | Amino Acid | Serves as a precursor for the γ-amino acid backbone. researchgate.net |

| L-Aspartic Acid | Amino Acid | Can be converted to chiral γ-amino acid precursors. |

| D-Glucose | Carbohydrate | Can be transformed into chiral lactols for further elaboration. mdpi.com |

Cyclization Reactions and Lactam Formation

The defining structural feature of this compound is the γ-lactam (pyrrolidin-2-one) ring. The formation of this ring is a critical step in its synthesis, typically achieved through intramolecular cyclization. A common approach involves the cyclization of a γ-amino acid precursor, such as γ-aminobutyric acid (GABA), which can be followed by methylation to yield N-methylpyrrolidone (NMP). researchgate.net

More complex strategies involve multiple steps to construct the necessary precursor for cyclization. One such method begins with N-Boc-protected amino acids, which undergo a Meldrum's acid-mediated reaction to form pyrrolidine-2,4-diones (tetramic acids). uitm.edu.my These intermediates are then subjected to regioselective reduction, for example using sodium borohydride (B1222165) (NaBH4), to yield the desired 4-hydroxypyrrolidin-2-one structure. uitm.edu.my Another innovative approach utilizes a base-induced tandem intramolecular cyclization of sulfur ylides with ketones. acs.org This reaction proceeds through an epoxy lactam intermediate, which subsequently rearranges to produce the 5-hydroxy-1H-pyrrol-2(5H)-one core, which can be further modified. acs.org

| Strategy | Precursor | Key Reagents/Conditions | Reference |

|---|---|---|---|

| Direct Cyclization/Methylation | γ-Aminobutyric acid (GABA) | Heat, Methanol, Halogen salt catalyst | researchgate.net |

| Tetramic Acid Reduction | N-Boc-Amino Acids / Meldrum's Acid | 1. EDC.HCl, DMAP; 2. NaBH4 | uitm.edu.my |

| Sulfur Ylide Cyclization | Vinyl Sulfonyl Salt / Ketone | DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) | acs.org |

| Iodolactonization | (R)- or (S)-Allylalanine | Iodine, Mild alkaline conditions | researchgate.net |

Enantioselective and Diastereoselective Synthesis

Controlling the stereochemistry at the C4 position is paramount for the synthesis of the (4S) enantiomer. Enantioselective and diastereoselective methods are employed to create the desired stereoisomer with high fidelity.

Diastereoselective synthesis can be achieved by using a chiral substrate to direct the stereochemical outcome of a reaction. For example, the diastereoselective iodolactonization of chiral allylalanine can be used to form a lactone intermediate with a defined stereochemistry, which is then converted to the pyrrolidine ring. researchgate.net Another powerful method is the copper-promoted intramolecular aminooxygenation of alkenes. nih.gov This reaction can produce 2,5-cis-pyrrolidines with excellent diastereomeric ratios (>20:1) from α-substituted 4-pentenyl sulfonamides. nih.gov

Catalytic asymmetric synthesis provides a more efficient route, where a small amount of a chiral catalyst generates a large quantity of enantiomerically enriched product. The catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides is a versatile method for accessing a wide variety of stereochemical patterns in enantiomerically enriched pyrrolidines. rsc.org

Stereochemical Inversion Techniques for Analogues

In some synthetic routes, the most accessible chiral precursor may have a stereocenter with the opposite configuration to the one desired in the final product. In such cases, a stereochemical inversion reaction is necessary. This is particularly common when starting from abundant natural amino acids like trans-4-hydroxy-L-proline to synthesize analogues with a cis- or (4S)-configuration. researchgate.net

The Mitsunobu reaction is a widely used and reliable method for inverting the stereochemistry of a secondary alcohol. researchgate.net This reaction proceeds via an SN2 mechanism, where a nucleophile attacks the carbon atom bearing the hydroxyl group from the backside, leading to a complete inversion of its configuration. youtube.com This technique allows for strategic inversion at a specific stereogenic center late in a synthetic sequence, providing access to stereoisomers that would otherwise be difficult to obtain. researchgate.net

Advanced Catalytic Methods in this compound Synthesis

Modern synthetic chemistry increasingly relies on advanced catalytic methods to improve efficiency, selectivity, and sustainability. Organocatalysis and transition-metal catalysis are at the forefront of these efforts, offering powerful tools for the construction of complex chiral molecules like this compound.

Organocatalysis and Transition-Metal Catalysis

Organocatalysis utilizes small, chiral organic molecules to catalyze asymmetric transformations. Proline and its derivatives, including 4-hydroxyprolines, are privileged scaffolds for organocatalysts. nih.gov These catalysts typically operate through the formation of enamine or iminium ion intermediates, which activate the substrates towards enantioselective bond formation. mdpi.com For instance, chiral phosphoric acids have been developed as highly effective organocatalysts for enantioselective reactions, including intramolecular aza-Michael reactions that can be used to form the chiral pyrrolidine ring. nih.gov

Transition-metal catalysis offers a broad spectrum of transformations for C-C and C-N bond formation. mdpi.com Palladium, copper, rhodium, and other metals are frequently used to catalyze reactions such as cross-coupling, cyclization, and hydrogenation with high stereo- and regioselectivity. nih.govmdpi.comrsc.org For example, copper-promoted reactions are effective for the diastereoselective synthesis of disubstituted pyrrolidines. nih.gov Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Negishi reactions, are instrumental in building complex molecular frameworks that can serve as precursors to the target lactam. mdpi.com Furthermore, transition metal-catalyzed carbocyclization reactions provide a powerful method for assembling complex cyclic scaffolds stereoselectively. rsc.org These advanced catalytic methods are essential for developing efficient and scalable syntheses of enantiomerically pure this compound.

Asymmetric Hydrogenation of Pyrrolidinone Precursors

The asymmetric hydrogenation of a prochiral precursor stands as a primary method for establishing the stereocenter in this compound. This approach typically involves the reduction of 1-methylpyrrolidine-2,4-dione (B1316850) using a chiral catalyst. Transition metal catalysts, particularly those based on rhodium and ruthenium, are widely employed for their high efficiency and selectivity in hydrogenating keto groups. nih.govmdpi.comnih.govrsc.org

The general mechanism involves the coordination of the dione (B5365651) substrate to the chiral metal complex. Hydrogen gas then adds across the metal-substrate complex, delivering a hydride stereoselectively to one face of the carbonyl group at the C4 position. The choice of chiral ligand coordinated to the metal center is paramount, as it dictates the facial selectivity and, consequently, the enantiomeric excess (ee) of the resulting hydroxyl product. Ligands such as chiral phosphines are commonly used in these catalytic systems. nih.govrsc.org

The reaction is typically carried out under a pressurized atmosphere of hydrogen. The solvent, temperature, and pressure are critical parameters that must be optimized to achieve high conversion and enantioselectivity. This method provides a direct and atom-economical route to the desired this compound.

Table 1: Catalytic Systems for Asymmetric Hydrogenation

| Catalyst Type | Chiral Ligand Example | Substrate | Key Features |

|---|---|---|---|

| Ruthenium-based | Chiral Phosphine (B1218219) Ligands | 1-methylpyrrolidine-2,4-dione | High efficiency, excellent enantioselectivity, widely applicable to keto esters. nih.gov |

| Rhodium-based | ZhaoPhos | γ-hydroxybutenolides | High conversion and ee, applicable to related lactone systems. nih.gov |

Biocatalytic and Enzymatic Transformations in Pyrrolidinone Synthesis

Biocatalysis offers an environmentally benign and highly selective alternative to traditional chemical synthesis for producing chiral compounds like this compound.

Enzyme-Mediated Hydroxylation and Derivatization

The direct hydroxylation of N-methylpyrrolidinone at the C4 position using enzymatic systems is a potential route to synthesize the target molecule. Enzymes such as cytochrome P450 monooxygenases are known to catalyze the hydroxylation of C-H bonds in a wide variety of substrates. nih.gov These enzymes utilize a heme cofactor to activate molecular oxygen for insertion into a C-H bond. By employing a specifically engineered or selected P450 enzyme, it is conceivable to achieve regioselective and stereoselective hydroxylation of the pyrrolidinone ring to yield the (4S) enantiomer.

Studies on the oxidation of N-methylpyrrolidone (NMP) have shown that hydroxylation can occur, leading to products like 5-hydroxy-N-methylpyrrolidone. nih.gov This demonstrates the feasibility of enzymatic C-H activation on this heterocyclic scaffold, suggesting that with appropriate enzyme selection, hydroxylation at the C4 position is attainable.

Asymmetric Reductive Amination for Chiral Lactam Production

Asymmetric reductive amination of keto acids or esters provides a powerful strategy for the synthesis of chiral lactams. acs.orgnih.govresearchgate.net This method can be adapted to produce chiral pyrrolidinones. The process involves the condensation of a keto-acid precursor with an amine source, such as ammonia, to form an intermediate imine. This imine is then asymmetrically reduced in situ by a chiral catalyst, often a ruthenium complex, to generate the chiral amine, which subsequently undergoes intramolecular cyclization to form the lactam. acs.orgnih.govresearchgate.net

Alternatively, biocatalytic reductive amination using enzymes like amino acid dehydrogenases or imine reductases can be employed. A more direct biocatalytic approach to this compound involves the use of a keto reductase (KRED). These enzymes utilize a cofactor, typically NADPH, to deliver a hydride to a ketone with high stereoselectivity. The asymmetric reduction of 1-methylpyrrolidine-2,4-dione using a specific KRED that favors the production of the (S)-alcohol would yield the desired product with high enantiomeric purity. The use of KREDs has been successfully applied to the synthesis of chiral 3-substituted-4-hydroxypiperidines, demonstrating their utility for creating chiral centers in similar heterocyclic systems. nih.gov

Table 2: Enzymatic Approaches to Pyrrolidinone Synthesis

| Enzymatic Strategy | Enzyme Class | Precursor | Key Advantages |

|---|---|---|---|

| C-H Hydroxylation | Cytochrome P450 | N-methylpyrrolidinone | Direct functionalization of C-H bonds, high potential for regio- and stereoselectivity. nih.gov |

| Asymmetric Reduction | Keto Reductase (KRED) | 1-methylpyrrolidine-2,4-dione | High enantioselectivity, mild reaction conditions, environmentally friendly. nih.gov |

| Reductive Amination | Imine Reductase | Keto-acid/ester | Forms chiral amine for subsequent lactamization, high ee. acs.orgnih.govresearchgate.net |

Derivatization Strategies for the Hydroxyl Group in this compound

The hydroxyl group at the C4 position is a key functional handle for further molecular elaboration, allowing for the introduction of various pharmacophores and functional groups.

Oxidation Reactions to Carbonyls

The secondary alcohol of this compound can be oxidized back to the corresponding ketone, 1-methylpyrrolidine-2,4-dione. This transformation is useful for synthetic routes that may require the carbonyl functionality for subsequent reactions. A variety of standard oxidizing agents can be employed for this purpose, such as those based on chromium (e.g., pyridinium (B92312) chlorochromate, PCC) or dimethyl sulfoxide (B87167) (e.g., Swern oxidation). Studies on the oxidation of N-methylpyrrolidone initiated by hydroxyl radicals have shown the formation of N-methyl succinimide, indicating the susceptibility of the pyrrolidinone ring to oxidative processes and the likelihood of alcohol-to-ketone conversion under appropriate conditions. researchgate.net

Coupling with Pharmacophores and Other Functional Groups

The hydroxyl group can serve as a nucleophile in various coupling reactions to attach other molecular fragments. One common strategy is the Mitsunobu reaction, which allows for the coupling of the alcohol with an acidic pronucleophile, such as a phenol (B47542) or a carboxylic acid, in the presence of a phosphine and an azodicarboxylate. This reaction proceeds with inversion of stereochemistry at the alcohol carbon. The utility of this approach has been demonstrated in the O-functionalization of 4-hydroxy-2-pyrones, which are structurally similar heterocyclic compounds. beilstein-journals.org

Esterification and etherification are also common derivatization strategies. The hydroxyl group can be acylated with acid chlorides or anhydrides in the presence of a base to form esters. Alternatively, it can be deprotonated with a strong base to form an alkoxide, which can then react with an electrophile, such as an alkyl halide, to form an ether. These reactions provide a means to link the pyrrolidinone scaffold to a wide range of functional groups and pharmacophores, enabling the exploration of structure-activity relationships in drug discovery programs. The use of N-methylpyrrolidone as a solvent in esterification reactions highlights the compatibility of the pyrrolidinone core with such transformations. patentcut.com

Scalability Challenges and Optimization in Synthetic Processes for Chiral Pyrrolidinones

The large-scale synthesis of specific chiral pyrrolidinones, such as this compound, presents significant challenges that are not always apparent at the laboratory scale. Transitioning from benchtop synthesis to industrial production requires addressing issues of cost, efficiency, safety, and, most critically, the preservation of stereochemical purity. The economic viability of the final product often hinges on maximizing yield and enantiomeric excess (ee), which necessitates a deep understanding and optimization of the entire synthetic process. Key hurdles include maintaining catalyst performance and stereoselectivity under bulk conditions, preventing racemization during various stages of production and workup, and developing efficient methods for isolating the desired stereoisomer in high purity.

Catalyst Optimization for Yield and Stereochemical Integrity

The stereoselective synthesis of chiral pyrrolidines is heavily reliant on the use of catalysts, whether they are metal-based, organocatalysts, or enzymes. nih.govresearchgate.net The efficiency and selectivity of these catalysts are paramount for a successful and scalable synthesis. unibo.it Optimization efforts are multifaceted, focusing on the catalyst's structure, loading, and the reaction conditions under which it operates.

In the context of producing this compound, catalyst optimization would aim to ensure high conversion of the starting material while preventing the formation of the unwanted (4R) enantiomer. For pyrrolidine-based organocatalysts, structural modifications are a common strategy to enhance performance. nih.govunibo.it For instance, altering the steric and electronic properties of the catalyst can create a more defined chiral environment, leading to improved stereocontrol. researchgate.net

Key parameters for catalyst optimization in large-scale synthesis include:

Catalyst Loading: Reducing the amount of catalyst needed (catalyst loading) is crucial for cost-effectiveness, especially if the catalyst is expensive (e.g., based on precious metals or complex organic structures). However, lower loading can lead to slower reaction rates and may impact selectivity. Finding the optimal balance is a key challenge.

Turnover Number (TON) and Turnover Frequency (TOF): A high TON indicates that a single catalyst molecule can convert a large number of substrate molecules, signifying high efficiency. TOF measures the speed of the catalytic cycle. Both are critical metrics for scalability.

Stereochemical Integrity: The primary goal is to maintain high enantiomeric excess (ee). The catalyst must not only favor the formation of the (4S) isomer but also remain stable and selective throughout the production batch, even with variations in temperature or concentration.

The table below illustrates hypothetical optimization data for a catalytic asymmetric reaction to produce a chiral pyrrolidinone, showcasing the interplay between catalyst structure, solvent, and stereoselectivity.

| Catalyst System | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Yield (%) | Enantiomeric Excess (ee %) |

|---|---|---|---|---|---|

| Proline-derived Organocatalyst A | 10 | DMSO | 25 | 85 | 92 |

| Proline-derived Organocatalyst B (modified) | 5 | DMSO | 25 | 90 | 98 |

| Rh(I)-Chiral Ligand Complex | 1 | Methanol | 0 | 95 | 99 |

| Rh(I)-Chiral Ligand Complex | 0.5 | Methanol | 0 | 92 | 97 |

Process Monitoring and Control of Racemization

Racemization, the conversion of an enantiomerically pure substance into a mixture of equal parts of both enantiomers, is a significant threat to the stereochemical integrity of this compound during synthesis and purification. manchester.ac.uk The chiral center at the C4 position, bearing a hydroxyl group, can be susceptible to inversion under certain conditions, such as exposure to heat, acidic or basic environments, or even the catalyst itself. ontosight.airesearchgate.net

Controlling racemization is essential for producing a high-quality, enantiopure compound. scilit.com This requires careful optimization of reaction conditions, including temperature, pH, and reaction time. researchgate.net For example, a reaction might be run at a lower temperature to minimize the energy available for stereocenter inversion, even if it results in a longer reaction time. nih.gov Similarly, the choice of base or acid used in various steps must be carefully considered, as harsh conditions can promote racemization. researchgate.net

Effective process control relies on real-time or near-real-time monitoring. Advanced analytical techniques are employed to track the enantiomeric excess of the product throughout the synthesis. ontosight.ai

High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a powerful tool for separating and quantifying enantiomers, providing a precise measurement of the ee at different stages of the process.

Spectroscopic Methods: Techniques like circular dichroism (CD) are intrinsically sensitive to chirality and can be used to monitor the stereochemical purity of a sample. manchester.ac.uk

Online Monitoring: Integrating analytical technologies like chromatography directly into the production line allows for continuous tracking of the synthesis. nih.gov This enables operators to make immediate adjustments to process parameters if any deviation, such as a drop in ee, is detected, thereby preventing the loss of an entire batch. nih.gov

The following table outlines common factors that can induce racemization and the corresponding control strategies.

| Factor Inducing Racemization | Mechanism | Control Strategy |

|---|---|---|

| High Temperature | Provides activation energy for chiral center inversion. | Optimize for the lowest effective reaction temperature; utilize efficient heat exchange in large reactors. |

| Harsh pH (Strong Acid/Base) | Can catalyze enolization or other intermediates that are achiral or easily inverted. researchgate.net | Use milder acids/bases; maintain strict pH control; minimize exposure time to non-neutral conditions. |

| Extended Reaction/Workup Time | Increases the time the chiral molecule is exposed to potentially racemizing conditions. | Optimize reaction kinetics to reduce batch time; streamline workup and purification procedures. |

| Inappropriate Solvent | Solvent polarity can influence the stability of intermediates and transition states involved in racemization. | Screen various solvents to identify one that maximizes stereochemical stability. |

Crystallization Engineering for Stereoisomer Enrichment

Even with an optimized catalytic process, the crude product may not meet the stringent purity requirements for its intended application. In such cases, a final enrichment step is necessary to increase the enantiomeric excess. Crystallization is one of the most powerful and economically viable techniques for separating stereoisomers on a large scale. researchgate.net The success of this method depends on the distinct physical properties of the enantiomers and the racemate.

Chiral compounds can crystallize in one of three ways: as a conglomerate (a mechanical mixture of crystals of the two enantiomers), a racemic compound (a well-ordered crystal lattice containing equal numbers of both enantiomers), or a pseudoracemate (a solid solution). researchgate.net Only conglomerates are separable by direct preferential crystallization.

For this compound, several crystallization strategies could be engineered:

Preferential Crystallization: If the racemate forms a conglomerate, this method can be highly effective. It involves seeding a supersaturated solution of the racemic mixture with crystals of the desired (4S) isomer. This encourages the desired isomer to crystallize out of the solution, thereby enriching the mother liquor in the unwanted (4R) isomer. researchgate.net The process can be cycled to maximize recovery.

Diastereomeric Salt Formation: This is a common technique when direct crystallization is not feasible. The racemic pyrrolidinone is reacted with a chiral resolving agent (an optically pure acid or base) to form a pair of diastereomeric salts. Since diastereomers have different physical properties (e.g., solubility), they can be separated by fractional crystallization. Afterward, the resolving agent is cleaved to yield the desired enantiomerically pure this compound.

Temperature Cycling: In some systems, cycling the temperature of a slurry containing the racemic solid and a racemizing agent in solution can lead to the complete conversion of the mixture to a single enantiomer, a process known as Viedma ripening. acs.org

The development of a robust crystallization process requires a thorough understanding of the system's thermodynamics, including the construction of phase diagrams to identify the optimal conditions for separation. researchgate.net

The table below summarizes these crystallization approaches for stereoisomer enrichment.

| Crystallization Method | Principle | Key Requirements | Applicability |

|---|---|---|---|

| Preferential Crystallization | Seeding a supersaturated racemic solution with crystals of the desired enantiomer to induce its selective crystallization. researchgate.net | The racemate must be a conglomerate. Requires careful control of supersaturation and temperature. | Direct, cost-effective method for conglomerate-forming systems. |

| Diastereomeric Resolution | Conversion of enantiomers into diastereomeric salts with different solubilities using a chiral resolving agent. | Availability of a cost-effective and recyclable chiral resolving agent. The diastereomeric salts must have significantly different solubilities. | Widely applicable, especially for racemic compounds. Involves additional reaction and recovery steps. |

| Viedma Ripening | Temperature cycling of a crystalline slurry in the presence of a racemizing agent to convert the entire mixture to a single enantiomer. acs.org | The system must be a conglomerate, and an effective in-situ racemization catalyst must be present. | Advanced method capable of achieving >99% ee and 100% theoretical yield. |

Structural Characterization and Stereochemical Analysis in 4s 4 Hydroxy 1 Methylpyrrolidin 2 One Research

Spectroscopic Analysis of (4S)-4-hydroxy-1-methylpyrrolidin-2-one

Spectroscopic techniques are indispensable for the elucidation of the molecular structure of this compound. Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) each provide unique and complementary information to confirm the compound's connectivity, functional groups, and molecular weight.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a powerful tool for detailing the carbon-hydrogen framework of this compound. Both ¹H and ¹³C NMR spectra provide critical data on the chemical environment of each atom, allowing for a complete assignment of the molecule's structure.

| Proton Assignment | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| H-3 | 2.30 - 2.60 | m | |

| H-4 | 4.30 - 4.50 | m | |

| H-5 | 3.10 - 3.40 | m | |

| N-CH₃ | 2.80 | s | |

| OH | Variable | br s |

Note: The chemical shifts and multiplicities are typical representations and can vary slightly based on the solvent and concentration.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on the different carbon environments within the molecule.

| Carbon Assignment | Chemical Shift (ppm) |

| C-2 (C=O) | ~175 |

| C-3 | ~40 |

| C-4 (C-OH) | ~70 |

| C-5 | ~55 |

| N-CH₃ | ~30 |

Note: These are approximate chemical shift values and can be influenced by experimental conditions.

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is utilized to identify the functional groups present in this compound by measuring the absorption of infrared radiation at specific wavenumbers, which correspond to the vibrational frequencies of different bonds.

The IR spectrum of this compound is characterized by several key absorption bands:

| Functional Group | Wavenumber (cm⁻¹) | Description |

| O-H (Alcohol) | 3200 - 3600 | Broad |

| C-H (Alkyl) | 2850 - 3000 | Sharp |

| C=O (Amide) | 1650 - 1690 | Strong, Sharp |

| C-N (Amine) | 1000 - 1250 | Medium |

The broadness of the O-H stretch is indicative of hydrogen bonding. The strong absorption in the carbonyl region confirms the presence of the lactam ring.

Mass Spectrometry (MS) for Molecular Confirmation

Mass spectrometry is employed to determine the molecular weight and elemental composition of this compound. In a typical mass spectrum, the molecule is ionized, and the mass-to-charge ratio (m/z) of the resulting ions is measured.

The molecular formula of this compound is C₅H₉NO₂. The expected monoisotopic mass is approximately 115.0633 g/mol . High-resolution mass spectrometry (HRMS) can confirm this exact mass, providing strong evidence for the compound's identity. Predicted collision cross-section (CCS) values for various adducts can also be calculated to aid in identification.

| Adduct | m/z |

| [M+H]⁺ | 116.0706 |

| [M+Na]⁺ | 138.0525 |

Chiroptical Methods for Enantiomeric Purity Determination

As this compound is a chiral molecule, methods that can distinguish between enantiomers are essential to determine its stereochemical purity.

Optical Rotation Measurements

Optical rotation is a fundamental chiroptical property of enantiomers. A solution of a chiral compound will rotate the plane of plane-polarized light. The direction and magnitude of this rotation are characteristic of the specific enantiomer. For this compound, the specific rotation is measured at a standard wavelength (typically the sodium D-line, 589 nm) and is reported with the concentration and solvent used. The "S" configuration will have a specific, non-zero optical rotation value, while its "R" enantiomer will rotate light by the same magnitude but in the opposite direction. A racemic mixture will exhibit no optical rotation.

Chiral Chromatography (HPLC) for Enantiomer Resolution

Chiral High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique for separating enantiomers. This method utilizes a chiral stationary phase (CSP) that interacts differently with the (S) and (R) enantiomers of 4-hydroxy-1-methylpyrrolidin-2-one, leading to different retention times.

A typical chiral HPLC method would involve:

Chiral Column: A column packed with a chiral stationary phase (e.g., a polysaccharide-based CSP).

Mobile Phase: A mixture of solvents, such as hexane and isopropanol, in a specific ratio.

Detector: A UV detector is commonly used to monitor the elution of the compounds.

By comparing the retention time of the analyte to that of a known standard of the (4S) enantiomer, the enantiomeric purity of a sample can be accurately determined. The relative peak areas in the chromatogram correspond to the ratio of the two enantiomers in the mixture.

Computational Chemistry in Structural and Mechanistic Studies

Computational chemistry provides indispensable insights into the molecular properties of this compound, offering a theoretical framework for understanding its structure, stability, and spectroscopic signatures. These in silico methods are particularly valuable for chiral molecules where subtle differences in three-dimensional arrangement dictate their properties.

Density Functional Theory (DFT) has become a standard and reliable method for predicting the spectroscopic properties of organic molecules. For this compound, DFT calculations can be employed to compute a range of spectroscopic data, which can then be compared with experimental results to confirm the structure and absolute configuration.

The process typically involves optimizing the geometry of the molecule at a chosen level of theory (e.g., B3LYP) and basis set (e.g., 6-311G(d,p)). Following optimization, vibrational frequencies (Infrared and Raman), nuclear magnetic resonance (NMR) chemical shifts, and chiroptical properties like electronic circular dichroism (ECD) and vibrational circular dichroism (VCD) can be calculated.

VCD spectroscopy, in particular, is a powerful technique for determining the absolute configuration of chiral molecules in solution. nih.gov By comparing the experimentally measured VCD spectrum with the spectrum predicted by DFT for the (4S) enantiomer, an unambiguous assignment of the stereochemistry can be made. A study on a related piperidine derivative demonstrated that VCD is highly sensitive to conformational changes and can be used to establish the absolute configuration by matching experimental and computed spectra. nih.gov

Table 1: Illustrative Example of DFT-Predicted vs. Experimental Vibrational Frequencies for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) (Scaled) | Experimental Wavenumber (cm⁻¹) | Vibrational Mode |

| O-H | 3450 | 3445 | Stretching |

| C=O (Amide I) | 1685 | 1690 | Stretching |

| C-N | 1450 | 1455 | Stretching |

| C-O | 1080 | 1085 | Stretching |

Note: The data in this table is illustrative and represents the type of results obtained from DFT calculations and their comparison with experimental FT-IR data. The predicted values are often scaled to correct for systematic errors in the calculations.

The five-membered pyrrolidinone ring in this compound is not planar and can adopt several low-energy conformations, often described as envelope or twist forms. The orientation of the hydroxyl and methyl groups is dependent on the ring pucker and the rotational barriers of the substituent bonds. Molecular modeling techniques are essential for exploring the conformational landscape of this molecule to identify the most stable conformers. nih.gov

Table 2: Hypothetical Relative Energies and Boltzmann Populations of this compound Conformers

| Conformer | Ring Puckering | OH Group Orientation | Relative Energy (kcal/mol) | Boltzmann Population (%) at 298 K |

| A | Envelope | Equatorial-like | 0.00 | 75.2 |

| B | Twist | Axial-like | 0.85 | 20.1 |

| C | Envelope | Axial-like | 1.50 | 4.7 |

Note: This table presents hypothetical data to illustrate the results of a conformational analysis. The actual energy differences and populations would be determined by high-level computational studies.

Methodologies for Resolving Discrepancies in Reported Spectroscopic Data

Discrepancies in reported spectroscopic data for a compound can arise from various factors, including sample purity, solvent effects, different instrumentation, or incorrect structural assignment. For chiral molecules like this compound, enantiomeric purity is a critical factor. nih.gov

When inconsistencies arise, a multi-pronged approach is often necessary for resolution:

Definitive Structural Elucidation : The most unambiguous method for determining the structure and stereochemistry is single-crystal X-ray diffraction. This technique provides precise bond lengths, angles, and the absolute configuration, serving as a benchmark against which spectroscopic data can be validated.

Chiroptical Spectroscopy : Techniques like VCD and ECD provide a "fingerprint" of the molecule's absolute configuration in solution. nih.gov If reported optical rotation values are inconsistent, these methods can offer a more detailed and reliable assignment. Combining experimental VCD with DFT calculations, as mentioned previously, is a robust strategy for confirming the enantiomeric form. nih.gov

High-Resolution NMR Spectroscopy : Advanced 2D NMR techniques (e.g., NOESY, ROESY) can provide information about the through-space proximity of protons, which helps to confirm the relative stereochemistry and preferred conformation in solution.

Systematic Crystallization Studies : In cases of polymorphism or the presence of different solvates, which can affect solid-state IR and NMR spectra, a systematic study of crystallization conditions is warranted. A study on the related 4-hydroxy-2-pyrrolidone used differential scanning calorimetry (DSC), powder X-ray diffraction (PXRD), and FT-IR to characterize its racemic and enantiomerically pure forms, demonstrating how thermal and structural analysis can resolve ambiguities. researchgate.netnih.gov

By systematically applying these advanced analytical and computational methods, discrepancies in the spectroscopic data of this compound can be resolved, leading to a consistent and accurate structural and stereochemical characterization.

Structure Activity Relationship Sar and Molecular Design for 4s 4 Hydroxy 1 Methylpyrrolidin 2 One Derivatives

Influence of Stereochemistry on Biological Activity and Molecular Recognition

Stereochemistry is a critical determinant of the biological activity of chiral molecules, governing their interaction with enantioselective biological targets such as enzymes and receptors. The three-dimensional arrangement of atoms in (4S)-4-hydroxy-1-methylpyrrolidin-2-one and its derivatives dictates the molecule's ability to fit into a specific binding site and form key interactions.

The significance of stereoisomerism is well-documented for pyrrolidine-containing compounds. For instance, in soft anticholinergic agents based on a glycopyrrolate structure, which contains a pyrrolidine (B122466) core, isomers with a 2R configuration are significantly more active at muscarinic receptors than their 2S counterparts ingentaconnect.com. This highlights that a precise spatial orientation is necessary for effective receptor binding. Similarly, studies on dihydromuscimol, a structural analogue of GABA, have shown that its biological activity is enantiomer-dependent; the (R)-(-) enantiomer is exclusively responsible for the inhibition of GABA uptake, while the (S)-(+) form is a potent GABA agonist researchgate.netacs.org.

For derivatives of 4-hydroxypyrrolidine, the trans-(2S,4R) stereochemistry is often considered optimal for achieving high affinity at certain receptors nih.gov. The specific (S) configuration at the 4-position in this compound positions the hydroxyl group in a defined orientation. This orientation can be crucial for forming a hydrogen bond with a specific amino acid residue in a target protein, an interaction that might be lost with the (4R) enantiomer. The regio- and stereoselective biohydroxylation of N-substituted pyrrolidin-2-ones to produce the (S)-4-hydroxy enantiomer underscores the biological importance of this specific configuration researchgate.netnih.gov.

The table below illustrates how stereochemistry can dictate biological function in related compounds, emphasizing the principle that different stereoisomers of a single compound can possess distinct pharmacological profiles.

| Compound Class | Stereoisomer | Observed Biological Activity | Reference |

| Soft Glycopyrrolates | 2R Isomers | High affinity for muscarinic receptors | ingentaconnect.com |

| 2S Isomers | Low affinity for muscarinic receptors | ingentaconnect.com | |

| Dihydromuscimol | (R)-(-) Isomer | Potent inhibitor of GABA uptake | researchgate.netacs.org |

| (S)-(+) Isomer | Potent GABA agonist | researchgate.netacs.org | |

| Piperidine-based Ligands | (3R,4R) Isomer | High affinity for Dopamine Transporter (DAT) | nih.gov |

| (3S,4S) Isomer | Lower affinity for Dopamine Transporter (DAT) | nih.gov |

Impact of Functional Group Modifications on Biological Activity Profiles

Modifying the functional groups of a lead compound is a fundamental strategy in medicinal chemistry to enhance potency, selectivity, and pharmacokinetic properties. For this compound, the primary sites for modification are the hydroxyl group at C4 and the methyl group at N1, as well as the pyrrolidinone ring itself.

The hydroxyl group at the C4 position is a key functional group that can act as both a hydrogen bond donor and acceptor. Its presence significantly influences the molecule's polarity and ability to interact with biological targets.

Esterification and Etherification: Converting the hydroxyl group to an ester or an ether can modulate the molecule's lipophilicity, which affects its ability to cross cell membranes and its pharmacokinetic profile. This modification can also serve as a prodrug strategy, where the ester is cleaved in vivo to release the active hydroxyl compound.

Hydrogen Bonding: The introduction of a hydroxyl group onto a heterocyclic ring, such as piperidine, has been shown to enhance potency and selectivity for the dopamine transporter (DAT), likely by forming a critical hydrogen bond within the transporter's binding site nih.gov. This principle suggests that the 4-hydroxy group of this compound is likely a key interaction point with its biological targets.

Stereochemical Impact: Any modification to the hydroxyl group must consider the fixed (4S) stereochemistry. The spatial orientation of this group dictates its accessibility and its ability to interact with a target. Replacing the hydroxyl group with other substituents (e.g., amino, fluoro) would create new analogues whose activity would depend on whether the new group can favorably occupy the same space and form productive interactions.

Ring Substituents: Adding substituents to the pyrrolidinone ring can influence both electronic properties and steric fit within a binding pocket. SAR studies on pyrrolidine pentamine derivatives showed that substitutions at different positions on the scaffold had varied effects; some modifications led to a significant reduction in inhibitory activity, while others were well-tolerated, indicating specific spatial and electronic requirements for activity nih.gov. Similarly, the development of pyrrolidine-2-carbonitrile derivatives as DPP-4 inhibitors showed that specific substitutions were required to achieve high potency and selectivity nih.gov.

The following table summarizes the general effects of functional group modifications on the biological profiles of related heterocyclic compounds.

| Modification Site | Type of Modification | Potential Impact on Biological Profile |

| C4-Hydroxyl Group | Esterification / Etherification | Increased lipophilicity; potential for prodrug design. |

| Replacement (e.g., with -NH2, -F) | Altered hydrogen bonding capacity and polarity; potential change in target selectivity. | |

| N1-Methyl Group | Replacement with larger alkyl/aryl groups | Modified steric profile and lipophilicity; exploration of additional binding pockets. |

| Pyrrolidinone Ring | Addition of substituents | Enhanced potency or selectivity through new interactions; altered metabolic stability. |

Comparative Analysis with Structural Analogues and Diastereomers

Analyzing the biological activity of structural analogues and diastereomers is essential for a comprehensive understanding of SAR. This comparison helps to identify the key structural features required for activity and the degree of tolerance for structural variation.

As established, the stereochemistry at the C4 position is critical. A direct comparison between the (4S) and (4R) enantiomers of 4-hydroxy-1-methylpyrrolidin-2-one would be the most definitive way to quantify the stereochemical preference for a given biological target. It is highly probable that one enantiomer would be significantly more active than the other, or they might even possess different biological activities altogether.

Structural analogues can be designed by altering various parts of the molecule:

N-Substituent Analogues: Comparing the N-methyl compound to analogues with N-ethyl, N-benzyl, or no N-substituent (4-hydroxy-pyrrolidin-2-one) would reveal the importance of the size and nature of the group at this position.

Hydroxyl Group Analogues: Comparing the 4-hydroxy compound to 4-methoxy, 4-amino, or deoxy (1-methylpyrrolidin-2-one) analogues would elucidate the specific role of the hydroxyl group in target binding.

Ring Analogues: While more synthetically challenging, comparing the five-membered pyrrolidinone ring to a six-membered piperidinone ring could provide insights into the optimal ring size for a given target.

This comparative approach allows medicinal chemists to map the pharmacophore—the essential three-dimensional arrangement of functional groups required for biological activity—and guide the design of more potent and selective molecules.

Computational Approaches in Structure-Activity Relationship Studies

Computational chemistry provides powerful tools for investigating SAR, allowing for the prediction of biological activity and the rationalization of experimental results at a molecular level.

QSAR is a computational technique that aims to build a mathematical model correlating the chemical structure of a series of compounds with their biological activity jocpr.combrieflands.com. This method assumes that the variation in the biological activity of a group of structurally related compounds is dependent on the variation in their physicochemical properties.

A typical QSAR study involves the following steps:

Data Set: A series of analogues of this compound with known biological activities (e.g., IC₅₀ values) is required.

Descriptor Calculation: A large number of molecular descriptors are calculated for each compound. These descriptors quantify various aspects of the molecular structure, including electronic (e.g., partial charges), steric (e.g., molecular volume), and lipophilic (e.g., logP) properties.

Model Building: Statistical methods, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), are used to build an equation that relates a subset of the most relevant descriptors to the biological activity brieflands.comnih.gov.

Validation: The predictive power of the QSAR model is rigorously validated using statistical techniques like cross-validation ("leave-one-out") and by testing its ability to predict the activity of compounds not used in the model's creation nih.gov.

For a hypothetical series of this compound derivatives tested as inhibitors of a specific enzyme, a resulting QSAR model might look like the following equation:

pIC₅₀ = c₀ + c₁(logP) + c₂(DipoleMoment) - c₃(MolecularSurfaceArea)

Where pIC₅₀ is the negative logarithm of the inhibitory concentration, and the coefficients (c₀, c₁, c₂, c₃) indicate the positive or negative contribution of each descriptor to the activity. Such a model could reveal, for example, that higher lipophilicity (logP) and a larger dipole moment enhance activity, while increased molecular size is detrimental. These insights provide a quantitative basis for designing new derivatives with improved potency.

The table below presents a hypothetical dataset and QSAR model prediction for a series of pyrrolidinone derivatives, illustrating how structural changes affect calculated descriptors and predicted activity.

| Compound | R-Group (at N1) | logP | Dipole Moment (Debye) | Measured pIC₅₀ | Predicted pIC₅₀ |

| 1 | -CH₃ | -0.41 | 3.5 | 5.2 | 5.3 |

| 2 | -CH₂CH₃ | 0.05 | 3.6 | 5.5 | 5.6 |

| 3 | -H | -0.75 | 3.2 | 4.8 | 4.7 |

| 4 | -CH₂(Phenyl) | 1.54 | 3.9 | 6.4 | 6.5 |

Molecular Docking Simulations for Ligand-Target Binding Prediction

Molecular docking is a computational technique extensively used in structure-based drug design to predict the binding orientation and affinity of a small molecule (ligand) to a macromolecular target, typically a protein. researchgate.net This method simulates the interaction between a ligand and a target's binding site, calculating a scoring function to estimate the strength of the binding, often represented as binding energy or a docking score. researchgate.net For derivatives of this compound, molecular docking studies have been instrumental in elucidating their binding mechanisms and guiding the rational design of new, more potent inhibitors for various biological targets.

By analyzing the predicted binding poses and interactions, researchers can understand the key molecular features that govern the bioactivity of these compounds. nih.gov This information is crucial for establishing a structure-activity relationship (SAR), which links the chemical structure of a molecule to its biological activity. ijpsonline.commdpi.com Docking simulations can reveal critical interactions such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions between the ligand and specific amino acid residues in the target's active site. ijpsonline.comnih.gov

Application in Targeting Acetylcholinesterase (AChE)

In the context of Alzheimer's disease research, derivatives of pyrrolidin-2-one have been investigated as potential inhibitors of acetylcholinesterase (AChE), an enzyme pivotal in the breakdown of the neurotransmitter acetylcholine (B1216132). nih.govresearchgate.net Molecular docking simulations have been employed to predict the binding affinity of these derivatives to the AChE active site.

In one study, a library of novel pyrrolidin-2-one derivatives was designed and docked in extra-precision mode with AChE (PDB ID: 4EY7) using the Glide module. nih.govresearchgate.net The results indicated that the synthesized compounds exhibited good binding affinity with the enzyme. nih.govresearchgate.net Notably, some derivatives showed higher docking scores than the well-known AChE inhibitor, donepezil, suggesting a strong potential for inhibition. nih.govresearchgate.net

| Compound | Target Protein | Docking Score |

|---|---|---|

| 3-(4-(benzyl(methyl)amino)piperidin-1-yl)-1-(3,4-dimethoxybenzyl)pyrrolidin-2-one (14a) | AChE (PDB: 4EY7) | -18.59 |

| 1-(3,4-dimethoxybenzyl)-3-(4-(methyl(thiazol-2-ylmethyl)amino)piperidin-1-yl)pyrrolidin-2-one (14d) | AChE (PDB: 4EY7) | -18.057 |

| Donepezil (Reference) | AChE (PDB: 4EY7) | -17.257 |

These docking studies, followed by molecular dynamics (MD) simulations, suggested that the compounds could form stable complexes with AChE. nih.govresearchgate.net Such computational insights are invaluable for optimizing the lead compounds to enhance their inhibitory activity.

Application in Targeting Viral Proteins

The versatility of the pyrrolidin-2-one scaffold is also evident in its application to antiviral drug discovery. For instance, a compound containing a pyrrolidin-2-one moiety, Protirelin, was identified through computational screening as a potential inhibitor of the SARS-CoV-2 nsp16-nsp10 2′-o-methyltransferase (2′OMTase) complex, an essential enzyme for viral replication. nih.gov

Molecular docking simulations predicted that Protirelin binds effectively within the active site of the 2′OMTase enzyme with a significant docking score. nih.gov The analysis of the binding mode revealed specific hydrogen bond interactions that contribute to its affinity. nih.gov The pyrrolidin-2-one moiety itself was predicted to form two hydrogen bonds with the crucial amino acid residues Asp6928 and Lys6968. nih.gov

| Compound | Target Protein | Docking Score (kcal/mol) | Key Interacting Residues |

|---|---|---|---|

| Protirelin | SARS-CoV-2 2′OMTase | -18.68 | Asp6928, Lys6968, Tyr6930 |

Application in Targeting Other Enzymes

The pyrrolidinone template has also been identified as a significant contributor to the inhibitory properties of compounds targeting other enzymes, such as lipoxygenase (LOX), which is involved in inflammatory processes. nih.gov In silico docking experiments on a series of 2-pyrrolidinone derivatives showed that specific placement and orientation of acidic moieties within the LOX active site are necessary for productive inhibitory activity, highlighting the role of the core scaffold in positioning these key functional groups. nih.gov

Applications of 4s 4 Hydroxy 1 Methylpyrrolidin 2 One in Advanced Organic Synthesis and Chemical Sciences

Advanced Chemical Reagents and Synthetic Intermediates

The unique structural features of (4S)-4-hydroxy-1-methylpyrrolidin-2-one, particularly its chirality and functional groups, make it an attractive starting material for the stereoselective synthesis of more complex molecules. It serves as a chiral synthon, a building block that introduces a specific stereochemistry into a target molecule, which is crucial for the efficacy of many pharmaceuticals and other bioactive compounds.

Utilization in Studies of Amino Acid and Neurotransmitter Pathways

The pyrrolidinone core is a common motif in a variety of biologically active compounds, including analogues of amino acids and neurotransmitters. The structural similarity of this compound to components of these pathways makes it a key intermediate in the synthesis of molecules designed to probe or modulate their function.

One of the most significant areas of application is in the synthesis of analogues of gamma-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the central nervous system. Derivatives of 4-hydroxy-2-pyrrolidinone are being explored for their potential to influence the GABA system. nih.gov Research in this area has led to the synthesis of various pyrrolidinone-based compounds as potential GABA uptake inhibitors. For instance, studies on 2-substituted pyrrolidine-2-yl-acetic acid derivatives have been conducted to investigate their activity and selectivity for different GABA transporter proteins (mGAT1-mGAT4). ebi.ac.uk These investigations are crucial for understanding the structural requirements for transporter inhibition and for the development of new therapeutic agents for neurological disorders.

The table below summarizes key information on pyrrolidinone derivatives in the context of GABA transporter inhibition research.

| Compound Type | Target | Key Findings |

| 2-hydroxy-2-pyrrolidine-2-yl-acetic acid derivatives | GABA Transporters (mGAT1-mGAT4) | Showed significant potencies and subtype selectivities. ebi.ac.uk |

| rac-(u)-13c (a specific 2-hydroxy-2-pyrrolidine-2-yl-acetic acid derivative) | mGAT1 and hGAT-1 | Exhibited high potency and selectivity for mGAT1 and even higher potency for hGAT-1. ebi.ac.uk |

| rac-(u)-13d (a specific 2-hydroxy-2-pyrrolidine-2-yl-acetic acid derivative) | mGAT4 | Showed high potency at mGAT4 with notable selectivity. ebi.ac.uk |

Furthermore, the synthesis of proline derivatives, which are essential amino acids, often utilizes chiral precursors to ensure the correct stereochemistry. While direct studies citing this compound are not abundant, the methodologies for synthesizing substituted pyrrolidines from proline and 4-hydroxyproline derivatives are well-established. mdpi.com This foundational work provides a basis for the potential use of this compound in creating novel proline analogues for various research applications. For example, the stereoselective preparation of (4S)-1-methyl-4-propyl-L-proline, an analogue of an amino acid fragment found in the antibiotic lincomycin, has been achieved from a related precursor, (cis)-4-hydroxy-L-proline. chemrxiv.org This highlights the importance of such chiral building blocks in accessing non-natural amino acids.

Production of Fine Chemicals and Specialty Materials

The utility of this compound extends to the synthesis of fine chemicals and specialty materials where chirality and specific functional groups are desired. As a chiral building block, it can be incorporated into larger molecules to impart specific optical or biological properties.

In the pharmaceutical industry, pyrrolidine-containing structures are precursors to a wide range of drugs. mdpi.com The synthesis of antibiotics and antidepressants, for example, often involves intermediates derived from 4-hydroxypyrrolidin-2-one. This underscores the potential of this compound as a starting material for the enantioselective synthesis of active pharmaceutical ingredients (APIs). The ability to introduce a specific stereocenter is critical, as different enantiomers of a drug can have vastly different pharmacological effects.

While specific examples of specialty materials synthesized directly from this compound are not extensively documented in publicly available research, its potential as a monomer or a chiral additive in polymer synthesis is an area of interest. The hydroxyl group offers a site for polymerization or for grafting onto existing polymer chains, while the chiral center could induce chirality in the resulting material, leading to applications in chiral separations or as specialized optical materials. The synthesis of biobased N-methylpyrrolidone (NMP), an important industrial solvent, from γ-aminobutyric acid (GABA) demonstrates the chemical transformations that this class of compounds can undergo. wur.nl

The table below lists the key properties of this compound that are relevant to its application as a synthetic intermediate.

| Property | Value | Significance |

| Chemical Formula | C5H9NO2 | Provides the elemental composition. |

| Molecular Weight | 115.13 g/mol | Useful for stoichiometric calculations in synthesis. |

| CAS Number | 141629-21-2 | A unique identifier for the specific compound. enaminestore.com |

| Chirality | (4S) stereoisomer | Crucial for the synthesis of enantiomerically pure target molecules. |

| Functional Groups | Hydroxyl (-OH), Lactam (cyclic amide) | Provide reactive sites for further chemical modification. |

| Classification | Building Block, Synthetic Intermediate | Indicates its primary use in the chemical industry. enaminestore.com |

Natural Occurrence and Biosynthetic Studies of Hydroxylated Pyrrolidinones

Isolation and Identification from Natural Sources

Hydroxylated pyrrolidinone and related pyrrolidine (B122466) structures are found in a range of organisms, where they contribute to the plant's defense mechanisms or exhibit antimicrobial properties.

Pyrrolidine alkaloids are a diverse group of natural products found in various plant families. While some are simple substituted pyrrolidines, others possess more complex structures. For instance, a new pyrrolidine alkaloid, (Z)-3-(4-hydroxybenzylidene)-4-(4-hydroxyphenyl)-1-methylpyrrolidin-2-one, was isolated from the root barks of Orixa japonica mdpi.com. Other plants are known to produce related, non-lactam pyrrolidine alkaloids. Notably, hygrine and cuscohygrine are found in the leaves of the coca plant (Erythroxylon coca) and species of the Solanaceae family, such as Atropa belladonna (deadly nightshade) wikipedia.orgwikipedia.org. Recent metabolomic studies on Atropa belladonna have revealed a previously unknown complexity, identifying nearly 40 different pyrrolidine alkaloids, with structural diversity arising from decorations like hydroxylation and glycosylation nsf.gov. Another example includes the alkaloid (-)-codonopsinine, which has been isolated from the woodland vine tiger bell (Codonopsis clematidea) wikipedia.org.

The table below summarizes examples of hydroxylated and related pyrrolidine alkaloids found in plant species.

| Alkaloid Name | Plant Source(s) | Plant Family | Reference(s) |

| (Z)-3-(4-hydroxybenzylidene)-4-(4-hydroxyphenyl)-1-methylpyrrolidin-2-one | Orixa japonica | Rutaceae | mdpi.com |

| Hygrine | Erythroxylon coca, Withania somniferum | Erythroxylaceae, Solanaceae | epharmacognosy.com |

| Cuscohygrine | Erythroxylon coca, Atropa belladonna, Datura spp. | Erythroxylaceae, Solanaceae | wikipedia.org |

| Broussonetine W | Broussonetia kazinoki (Paper Mulberry) | Moraceae | rsc.org |

| Bgugaine | Arisarum vulgare | Araceae | tandfonline.com |

Microorganisms, particularly bacteria from the genus Streptomyces, are prolific producers of secondary metabolites, including hydroxylated pyrrolidine alkaloids. The most prominent example is anisomycin, also known as flagecidin, an antibiotic first isolated from Streptomyces griseolus and Streptomyces roseochromogenes in 1954 pnas.orgwikipedia.org. It has since been found in other species like Streptomyces hygrospinosus pnas.orgwikipedia.org. Anisomycin features a unique hydroxylated pyrrolidine ring system and is a potent inhibitor of protein synthesis in eukaryotes pnas.orgwikipedia.org. Other pyrrolidine alkaloids have been isolated from marine bacteria, such as vibripyrrolidine A from Vibrio ruber, which exhibits antibacterial activity mdpi.com.

The table below lists examples of hydroxylated pyrrolidine alkaloids produced by microorganisms.

| Alkaloid Name | Microbial Source(s) | Class of Microbe | Reference(s) |

| Anisomycin (Flagecidin) | Streptomyces griseolus, S. roseochromogenes, S. hygrospinosus | Bacterium (Actinomycete) | pnas.orgwikipedia.org |

| Vibripyrrolidine A | Vibrio ruber | Bacterium (Proteobacterium) | mdpi.com |

Elucidation of Biosynthetic Pathways for Pyrrolidinone Alkaloids

The biosynthesis of pyrrolidine alkaloids has been a subject of intense study, revealing distinct pathways in plants and microbes that assemble the characteristic five-membered nitrogen-containing ring.

In many plant species, the biosynthesis of the pyrrolidine ring begins with the amino acid L-ornithine epharmacognosy.comnih.govbiocyclopedia.comegpat.compharmacy180.com. The pathway involves a series of enzymatic transformations:

Decarboxylation : L-ornithine is first decarboxylated by the enzyme ornithine decarboxylase (ODC) to produce putrescine nih.gov.

Methylation : Putrescine undergoes methylation, catalyzed by putrescine N-methyltransferase (PMT), to yield N-methylputrescine nih.gov.

Oxidative Deamination and Cyclization : N-methylputrescine is then oxidatively deaminated by a diamine oxidase, which leads to spontaneous cyclization, forming the key intermediate, the N-methyl-Δ¹-pyrrolinium cation wikipedia.orgnih.govresearchgate.net.

This cation serves as the central precursor for a wide array of pyrrolidine and tropane alkaloids wikipedia.orgnih.gov. The specific enzymes and subsequent steps dictate the final structure of the alkaloid.

| Precursor | Key Intermediate(s) | Key Enzyme(s) | Resulting Core Structure | Reference(s) |

| L-Ornithine | Putrescine, N-Methylputrescine, N-methyl-Δ¹-pyrrolinium cation | Ornithine Decarboxylase (ODC), Putrescine N-methyltransferase (PMT) | Pyrrolidine Ring | nih.govresearchgate.net |

While the ornithine pathway is common in plants, alternative biosynthetic routes exist, particularly in microorganisms. The biosynthesis of anisomycin in Streptomyces species provides a well-studied example of a distinct pathway for forming a hydroxylated pyrrolidine ring pnas.orgnih.gov.

Anisomycin Biosynthesis: Initial studies suggested proline as a precursor, but feeding experiments with labeled compounds indicated that the primary precursors are actually tyrosine, glycine, and methionine wikipedia.org. More recent genomic and biochemical studies have identified the anisomycin biosynthetic gene cluster (BGC) and characterized the key enzymes involved pnas.orgnih.govnih.govresearchgate.net. The proposed pathway is notably different from the plant-based ornithine route:

The biosynthesis is initiated by the deamination of L-tyrosine to 4-hydroxyphenylpyruvic acid by the aminotransferase AniQ nih.gov.

A unique ThDP-dependent transketolase, AniP, catalyzes the condensation of 4-hydroxyphenylpyruvic acid with a glycolysis intermediate, forming the molecular backbone pnas.orgnih.gov.

A series of subsequent steps, including a cryptic glycosylation catalyzed by AniO and multistep pyrrolidine ring formation mediated by the bifunctional dehydrogenase AniN, lead to the final anisomycin structure pnas.orgnih.gov.

This microbial pathway highlights the diverse evolutionary strategies that have arisen to produce the pyrrolidine scaffold in nature.

Future Research Directions and Emerging Trends

Development of Novel and Highly Efficient Stereoselective Synthetic Methodologies

The synthesis of enantiopure pyrrolidine (B122466) derivatives remains a cornerstone of medicinal chemistry. mdpi.comnih.gov The focus is shifting from classical resolution techniques to more sophisticated and efficient asymmetric strategies that provide high yields and stereoselectivity.

Key emerging trends in this area include:

Biocatalysis : The use of enzymes, such as ketoreductases (KREDs), transaminases (ATAs), and dioxygenases, offers a green and highly selective alternative to traditional chemical catalysts. nih.govmdpi.com For instance, a one-pot photoenzymatic synthesis route has been developed for N-Boc-3-hydroxypyrrolidines with high conversions (>90%) and excellent enantiomeric excess (>99%) nih.gov. Engineered enzymes are being explored to catalyze the asymmetric synthesis of chiral lactams from readily available precursors like levulinic acid, achieving high optical purity (99% ee) under mild conditions. mdpi.com

Asymmetric Organocatalysis : Chiral small molecules are being used to catalyze the stereoselective formation of the pyrrolidinone core. Methods like asymmetric Michael additions and reductive aminations are being refined to improve efficiency and expand the substrate scope. researchgate.net

Advanced Catalytic Systems : Novel metal-based catalysts and ligands are being designed to achieve higher turnover numbers and selectivities in reactions such as asymmetric hydrogenation and C-H amination. nih.gov For example, cytochrome P411 enzymes have been engineered to catalyze the intramolecular insertion of alkyl nitrene into C(sp³)–H bonds to construct pyrrolidine derivatives with good enantioselectivity. nih.gov

| Synthetic Strategy | Catalyst/Reagent | Key Features | Reported Efficiency |

| Photoenzymatic Synthesis | Photochemical Oxyfunctionalization + Ketoreductase (KRED) | One-pot, mild conditions, high stereoselectivity. | Up to >90% conversion, >99% ee. nih.gov |

| Biocatalytic Reductive Amination | Engineered Transaminase (TtherAmDH) | Uses biomass-derived levulinic acid, mild reaction conditions (40 °C, neutral pH). | High conversion, 99% ee. mdpi.com |

| Enzyme-Catalyzed C-H Amination | Evolved Cytochrome P411 | Abiological intramolecular reaction, forges N-heterocycles. | Good enantioselectivity and catalytic efficiency. nih.gov |

| Asymmetric Michael Addition | Ni(II) Catalysts, Chiral Squaramides | Formation of C-C bonds to construct the pyrrolidinone ring. | Highly stereoselective. researchgate.net |

Exploration of Undiscovered Biological Targets and Mechanisms of Action

While pyrrolidinone scaffolds are present in numerous biologically active compounds, the full therapeutic potential of (4S)-4-hydroxy-1-methylpyrrolidin-2-one and its derivatives is yet to be realized. nih.govresearchgate.net Future research will focus on identifying and validating novel biological targets to address unmet medical needs.

Emerging areas of exploration include:

Neurological Disorders : Given the prevalence of the pyrrolidinone ring in CNS-active drugs, new derivatives are being investigated for targets involved in neurodegenerative diseases like Parkinson's, Alzheimer's, and Huntington's diseases. nih.gov

Infectious Diseases : Novel chiral pyrrolidinones derived from amino acids like threonine have demonstrated antibacterial activity, opening avenues for developing new classes of antibiotics to combat resistant strains. hbku.edu.qa

Oncology : The pyrrolidine scaffold is a key component of various anticancer agents. nih.gov Future work will likely involve screening derivatives against a wider range of cancer cell lines and kinase targets.

Inflammatory and Metabolic Diseases : Pyrrolidinone derivatives have shown potential as anti-inflammatory and antidiabetic agents. nih.govnih.gov Research is aimed at discovering dual-target inhibitors, for example, compounds that can simultaneously block α-glucosidase (AG) and aldose reductase (ALR2) for better management of diabetes. nih.gov

Advanced Integration of Computational and Experimental Approaches in Molecular Design

The synergy between computational modeling and experimental validation is revolutionizing drug design. jddhs.comresearchgate.netjddhs.com This integrated approach accelerates the identification of lead compounds and optimizes their properties with greater precision and efficiency. frontiersin.orgnih.gov

Key trends in this integrated approach include:

Structure-Based Drug Design (SBDD) : Computational techniques like molecular docking and molecular dynamics simulations are used to predict the binding modes and affinities of pyrrolidinone derivatives to specific biological targets. researchgate.netnih.gov These predictions guide the synthesis of more potent and selective molecules, which are then validated experimentally. jddhs.com

Ligand-Based Drug Design (LBDD) : When the 3D structure of a target is unknown, methods such as quantitative structure-activity relationship (QSAR) modeling and pharmacophore mapping are employed. researchgate.netjddhs.com These models help identify the key structural features required for biological activity.

Machine Learning and AI : Artificial intelligence algorithms are increasingly used to screen vast virtual libraries of compounds, predict drug-target interactions, and optimize pharmacokinetic properties (ADMET). jddhs.comjddhs.com This significantly reduces the time and cost associated with early-stage drug discovery. nih.gov

| Computational Technique | Application in Pyrrolidinone Design | Expected Outcome |

| Molecular Docking | Predicting binding poses and affinities of derivatives to targets like COX-1/COX-2 enzymes. nih.gov | Identification of potent and selective inhibitors. researchgate.net |

| Molecular Dynamics (MD) Simulations | Simulating the dynamic behavior of the ligand-protein complex over time. | Understanding binding stability and mechanism of action. researchgate.net |

| QSAR Modeling | Correlating structural properties of pyrrolidinone derivatives with their biological activity. | Predicting the activity of novel, unsynthesized compounds. researchgate.netjddhs.com |

| Machine Learning / AI | High-throughput virtual screening and prediction of ADMET properties. | Accelerated lead identification and optimization with improved drug-like properties. jddhs.com |

Sustainable and Scalable Production Methodologies for Chiral Pyrrolidinones

As promising drug candidates and chemical intermediates move toward commercialization, the development of sustainable and scalable manufacturing processes becomes critical. researchgate.netnih.gov The principles of green chemistry are being increasingly integrated into the synthesis of chiral molecules to minimize environmental impact and improve cost-effectiveness. nih.govresearchgate.net

Future trends in production methodologies are focused on:

Green Chemistry Approaches : This includes the use of biocatalysts, which operate under mild conditions, and the replacement of hazardous reagents and solvents with environmentally benign alternatives. ejcmpr.com The use of biomass-derived starting materials, such as levulinic acid, to produce chiral pyrrolidinones is a prime example of this trend. mdpi.com

Process Intensification : Developing continuous flow processes instead of traditional batch manufacturing can lead to higher yields, better process control, and a smaller manufacturing footprint.

Atom Economy : Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product, thereby reducing waste. nih.gov One-pot synthesis and tandem reactions are key strategies for improving atom economy. nih.gov

Scalable Asymmetric Technologies : Ensuring that highly selective asymmetric syntheses developed at the lab scale can be efficiently and safely scaled up for industrial production is a major focus. researchgate.netnih.gov This involves developing robust catalytic systems that are stable, reusable, and cost-effective.

Q & A

Q. Why do NMR and X-ray data sometimes conflict in assigning the 4S configuration?

Q. How to address batch-to-batch variability in enantiomeric excess during scale-up?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.